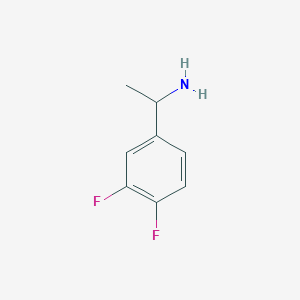

1-(3,4-Difluorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESHLRAPTJZOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396817 | |

| Record name | 1-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276875-21-9 | |

| Record name | 1-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1-(3,4-Difluorophenyl)ethanamine in Modern Drug Discovery

An In-Depth Technical Guide to 1-(3,4-Difluorophenyl)ethanamine: Physicochemical Properties and Synthetic Insights for Drug Development Professionals

In the landscape of contemporary medicinal chemistry, this compound emerges as a pivotal chiral building block. Its structure, which features a difluorinated phenyl ring attached to a chiral ethylamine side chain, offers a unique combination of properties highly sought after in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The amine functional group provides a versatile handle for subsequent chemical modifications, while the stereogenic center allows for the synthesis of enantiomerically pure compounds, a critical consideration as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the compound's core properties, elucidates the rationale behind analytical and synthetic methodologies, and offers practical insights grounded in established scientific principles.

Section 1: Core Physicochemical Properties

The physical properties of this compound are fundamentally influenced by the interplay between the hydrophobic difluorophenyl ring and the polar primary amine group. The two fluorine atoms, in particular, significantly impact the molecule's electron distribution, density, and intermolecular interactions.

Data Summary: Key Physicochemical Identifiers

The quantitative data for this compound are summarized below. These values are essential for experimental design, from solvent selection in synthesis to formulation development.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(3,4-difluorophenyl)ethanamine | [2] |

| CAS Number | 321318-15-4 ((R)-enantiomer) | [2] |

| Molecular Formula | C₈H₉F₂N | [2] |

| Molecular Weight | 157.16 g/mol | [2] |

| Appearance | Solid | [3][4] |

| Density | 1.163 g/cm³ | [1] |

| Solubility | Water: 0.9 g/L (25 °C) Organic Solvents: Soluble in DMSO, Dichloromethane (DCM), Methanol, Ethanol | [1] |

| Refractive Index | 1.493 | [1] |

Expertise & Experience: Interpreting the Data

-

Density: The density of 1.163 g/cm³ is significantly higher than that of many common organic solvents and water. This is a direct consequence of the two heavy fluorine atoms on the aromatic ring, a crucial consideration for reaction workups involving phase separation.[1]

-

Solubility Profile: The poor aqueous solubility is characteristic of fluorinated aromatic compounds.[1] The hydrophobic surface area of the difluorophenyl ring dominates the molecule's character, despite the presence of the polar amine group. Conversely, its ready solubility in polar aprotic (DMSO) and polar protic (methanol, ethanol) solvents makes it highly tractable for a wide range of synthetic transformations.[1]

Section 2: Spectroscopic and Analytical Characterization

A robust analytical workflow is critical for confirming the identity, purity, and structure of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Anticipated Spectral Features

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons will appear in the downfield region (typically ~7.0-7.5 ppm), with their multiplicity dictated by coupling to each other and to the fluorine atoms. The methine proton (-CH (NH₂)CH₃) would likely be a quartet coupled to the methyl protons, while the methyl protons (-CH(NH₂)CH ₃) would appear as a doublet. The amine protons (-NH ₂) typically present as a broad singlet that can be exchanged with D₂O.[5]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons, which will exhibit C-F coupling. The two aliphatic carbons (methine and methyl) will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Key absorptions would include two N-H stretching bands for the primary amine around 3300-3500 cm⁻¹, C-H stretches for the aromatic and aliphatic portions, C=C stretches from the aromatic ring (~1450-1600 cm⁻¹), and characteristic strong C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹).[6][7]

-

Mass Spectrometry (MS): Electron Impact (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight (157.16). The fragmentation pattern would provide structural confirmation, with common fragments arising from the loss of a methyl group (M-15) or the benzylic cleavage to form the C₇H₅F₂⁺ fragment.[6]

Experimental Protocol: Quality Control Analysis

This protocol outlines a self-validating system for the structural confirmation and purity assessment of a synthesized batch of this compound.

-

Sample Preparation:

-

For NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

For IR: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

-

For MS: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and DEPT NMR spectra on a 400 MHz or higher spectrometer.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Obtain a low-resolution mass spectrum using EI or Electrospray Ionization (ESI).

-

-

Data Interpretation & Validation:

-

Cross-Reference Spectra: Ensure all data are consistent. The functional groups identified by IR (amine, aromatic C-F) must correspond to the chemical shifts and integrations seen in NMR.

-

Confirm Molecular Weight: The molecular ion from the mass spectrum must match the calculated molecular weight from the formula confirmed by NMR.

-

Assess Purity: The ¹H NMR is the primary tool for purity assessment. Integrate all signals and calculate the relative molar ratios. The absence of significant impurity signals validates sample purity.

-

Visualization: Analytical Workflow

Caption: Workflow for analytical quality control.

Section 3: Chemical Properties and Synthetic Pathways

The chemical reactivity of this compound is dominated by its primary amine functionality, making it an excellent nucleophile.

Key Chemical Reactions

-

N-Alkylation: The amine can react with alkyl halides to form secondary or tertiary amines, a common step in building more complex molecular scaffolds.[1]

-

Acylation: Reaction with acyl chlorides or anhydrides readily forms amides. This is a robust reaction used to introduce a variety of substituents or to protect the amine group during subsequent synthetic steps.[1]

Proposed Synthetic Pathway: Reductive Amination

A logical and industrially scalable approach to synthesize this compound is the reductive amination of 3',4'-difluoroacetophenone. This choice is based on the high efficiency of the reaction and the commercial availability of the starting ketone.

Causality: Reductive amination is a one-pot or two-step process that first forms an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. This avoids the handling of more hazardous reagents that might be used in alternative routes like the Curtius or Hofmann rearrangements.[8]

Experimental Protocol: Synthesis via Reductive Amination

-

Imine Formation: To a solution of 3',4'-difluoroacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 24 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Visualization: Synthetic Pathway

Caption: Synthesis via reductive amination.

Section 4: Safety, Handling, and Storage

Given its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound.

GHS Hazard Classification:

Protocol for Safe Handling and Storage

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[4][10] An eye wash station and safety shower must be readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[9] Avoid creating dust if handling the solid form. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.[4][9]

Trustworthiness through Self-Validation: The described safety measures form a self-validating system. Engineering controls (fume hood) contain potential releases, PPE provides a direct barrier to contact, and proper storage conditions maintain the compound's stability and prevent accidental exposure.

Conclusion

This compound is a valuable chiral intermediate with a well-defined set of physicochemical properties that make it attractive for drug discovery programs. Its difluorinated aromatic ring offers a means to enhance key pharmacological parameters, while its chiral amine handle provides a reactive site for building molecular complexity. A thorough understanding of its properties, analytical signatures, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the research and development of next-generation pharmaceuticals.

References

- 1. Buy (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 [smolecule.com]

- 2. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | C8H9F2N | CID 7047657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 1212972-48-9 [sigmaaldrich.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Synthesis of 1-(3,4-Difluorophenyl)ethanamine: Strategies, Starting Materials, and Methodologies

An In-depth Technical Guide

Abstract

1-(3,4-Difluorophenyl)ethanamine is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of pharmaceuticals like the antiplatelet agent Ticagrelor.[1][2] Its structural motif, featuring a difluorinated phenyl ring and a chiral amino group, imparts unique physicochemical properties that are highly desirable in drug candidates. This guide provides an in-depth technical overview of the primary synthetic routes to this valuable amine, with a core focus on the selection of starting materials and the rationale behind various methodological approaches. We will explore classical and modern synthetic strategies, including reductive amination of 3',4'-difluoroacetophenone via the Leuckart reaction, catalytic methods, and advanced enzymatic resolutions, as well as pathways commencing from 3,4-difluorobenzaldehyde. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this key intermediate.

Retrosynthetic Analysis and Key Precursors

The synthesis of this compound can be approached from several strategic disconnections. The most direct and industrially relevant pathways involve the formation of the carbon-nitrogen bond at the final stage. This retrosynthetic logic points to two primary carbonyl precursors: a ketone (3',4'-difluoroacetophenone) or an aldehyde (3,4-difluorobenzaldehyde).

-

Route A (Ketone-based): The most common approach involves the direct conversion of the carbonyl group of 3',4'-difluoroacetophenone into an amine via reductive amination. This is a highly convergent route, as the entire carbon skeleton is already present in the precursor.

-

Route B (Aldehyde-based): An alternative strategy starts with 3,4-difluorobenzaldehyde . This route requires the formation of an additional carbon-carbon bond to build the ethyl side chain, typically followed by the introduction and subsequent reduction of a nitrogen-containing functional group.

These two precursors are commercially available but can also be synthesized from simpler materials like 1,2-difluorobenzene, providing flexibility in the supply chain.[1][2]

References

(R)-1-(3,4-Difluorophenyl)ethanamine molecular structure and stereochemistry

Abstract

(R)-1-(3,4-Difluorophenyl)ethanamine is a chiral primary amine that has emerged as a high-value building block in modern medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring and a stereogenic center, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecule's structure, the critical importance of its (R)-stereochemistry, prevalent asymmetric synthesis strategies, and robust analytical methods for its characterization. By synthesizing technical data with field-proven insights, this document serves as a vital resource for researchers, chemists, and drug development professionals aiming to leverage this key intermediate in their work.

Introduction

In the landscape of pharmaceutical development, the precise control of three-dimensional molecular architecture is paramount. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of biologically active compounds. (R)-1-(3,4-Difluorophenyl)ethanamine, with the chemical formula C₈H₉F₂N, represents a strategically designed intermediate that combines two critical features: a specific, single enantiomer configuration and strategic fluorine substitution.[1][2]

The incorporation of fluorine atoms into a phenyl ring can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Furthermore, the biological effects of chiral molecules are often enantiomer-dependent; one enantiomer may be therapeutically active while the other is inert or even detrimental.[1] Consequently, access to enantiomerically pure building blocks like (R)-1-(3,4-Difluorophenyl)ethanamine is not merely an academic exercise but a fundamental requirement for the efficient and safe development of next-generation pharmaceuticals. This guide delves into the core scientific principles and practical methodologies associated with this important compound.

Molecular Structure and Physicochemical Properties

The molecular structure of (R)-1-(3,4-Difluorophenyl)ethanamine consists of a 3,4-difluorosubstituted benzene ring attached to an ethylamine moiety. The carbon atom bonded to the phenyl ring, the amino group, a methyl group, and a hydrogen atom is a stereogenic center, giving rise to the molecule's chirality.[1]

References

Spectroscopic Characterization of 1-(3,4-Difluorophenyl)ethanamine: A Comprehensive Guide for Researchers

Abstract

1-(3,4-Difluorophenyl)ethanamine is a key building block in medicinal chemistry and drug development, valued for the unique properties imparted by its fluorine substituents.[1] The introduction of fluorine into phenethylamine scaffolds can significantly impact psychoactivity, metabolic stability, and receptor binding affinity.[1][2] Accurate and comprehensive characterization of this compound is paramount for its effective use in synthesis and research. This technical guide provides a detailed analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We offer field-proven insights into data interpretation, present standardized experimental protocols, and consolidate all findings for practical application by researchers, scientists, and drug development professionals.

Molecular Structure and Overview

This compound possesses a chiral center at the benzylic carbon, attached to an amino group, a methyl group, and a 3,4-difluorinated phenyl ring. Its empirical formula is C₈H₉F₂N, with a molecular weight of 157.16 g/mol .[3] The presence and position of the two fluorine atoms on the aromatic ring create distinct and informative patterns in its spectroscopic profiles, which are crucial for unambiguous identification.

References

Navigating the Solubility Landscape of 1-(3,4-Difluorophenyl)ethanamine: A Technical Guide for Researchers

An In-depth Examination of Physicochemical Properties and Practical Methodologies for Solubility Determination in Organic Solvents

Introduction: The Significance of 1-(3,4-Difluorophenyl)ethanamine in Drug Discovery

This compound is a key chiral building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The presence of the difluorophenyl moiety can significantly enhance metabolic stability and binding affinity of drug candidates. A thorough understanding of its solubility profile in various organic solvents is paramount for researchers in drug development, as it directly impacts reaction kinetics, purification efficiency, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of this compound, grounded in its physicochemical properties, and offers a detailed, field-proven protocol for its empirical determination.

Physicochemical Characterization: Unveiling the Molecular Attributes Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the interplay of its aromatic, halogenated, and amine functional groups dictates its behavior in different solvent environments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉F₂N | [1] |

| Molecular Weight | 157.16 g/mol | [1] |

| Physical Form | Solid | [2] |

| LogP | 1.4 | [1] |

| Predicted pKa | ~8.56* | |

| Water Solubility | 0.9 g/L at 25°C | [2] |

Note: The predicted pKa is for the structurally similar compound 1-(2',4'-Difluorophenyl)ethanamine and serves as a reasonable estimate.

The LogP value of 1.4 indicates a moderate lipophilicity, suggesting a favorable partitioning into organic solvents over water. This is consistent with the observed low aqueous solubility of 0.9 g/L. The presence of two fluorine atoms on the phenyl ring increases the molecule's overall hydrophobicity.

The amine functional group (pKa ~8.56) is basic and capable of hydrogen bonding. This feature contributes to its solubility in protic solvents like alcohols. In acidic conditions, the amine group will be protonated, forming a salt that is generally more soluble in aqueous media.

Qualitative Solubility in Common Organic Solvents: A Practical Overview

While precise quantitative solubility data for this compound in various organic solvents is not extensively reported in public literature, qualitative assessments indicate good solubility in a range of common laboratory solvents. This general solubility is a direct consequence of its molecular structure, which allows for favorable interactions with both polar and non-polar solvent molecules.

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar aprotic nature of DMSO can effectively solvate the polar amine group and the aromatic ring. |

| Dichloromethane (DCM) | Soluble | DCM's ability to engage in dipole-dipole interactions and its moderate polarity make it a good solvent for this compound. | |

| Polar Protic | Methanol (MeOH) | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor to the amine nitrogen and as an acceptor to the amine hydrogens. |

| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol's protic nature facilitates hydrogen bonding, leading to good solubility. |

It is crucial for researchers to empirically determine the quantitative solubility in their specific solvent system of interest, as "soluble" is a qualitative term and the actual concentration can vary significantly.

Experimental Protocol: A Self-Validating System for Quantitative Solubility Determination via the Shake-Flask Method

The shake-flask method, as recommended by the OECD Test Guideline 105, remains the gold standard for determining the equilibrium solubility of a compound. The following protocol is a robust, self-validating system designed for accuracy and reproducibility.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a clean, dry flask. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired organic solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended. To validate the attainment of equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

-

-

Phase Separation:

-

Remove the flask from the incubator and allow it to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge an aliquot of the supernatant at a high speed.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with a suitable solvent (typically the mobile phase of the analytical method).

-

Quantify the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

High-Throughput Screening for Rapid Solubility Assessment

For early-stage drug discovery where rapid screening of multiple compounds or solvent conditions is necessary, high-throughput solubility assays can be employed. These methods, often utilizing 96-well plates, rely on techniques like laser nephelometry to detect precipitation from a concentrated stock solution (typically in DMSO) upon dilution into the solvent of interest. While providing valuable rank-ordering of solubility, these kinetic solubility measurements may not represent the true thermodynamic equilibrium.

Diagram of a High-Throughput Solubility Screening Workflow

Caption: High-Throughput Kinetic Solubility Screening Workflow.

Conclusion: A Data-Driven Approach to Solubility

References

The Emerging Therapeutic Potential of 1-(3,4-Difluorophenyl)ethanamine Derivatives: A Technical Guide

Introduction: The Strategic Importance of the 1-(3,4-Difluorophenyl)ethanamine Scaffold

In the landscape of modern medicinal chemistry, the this compound core structure has emerged as a privileged scaffold for the development of novel therapeutic agents. This guide provides an in-depth technical exploration of the potential biological activities of its derivatives, aimed at researchers, scientists, and professionals in drug development. The unique combination of a difluorinated aromatic ring and a chiral ethanamine side chain imparts favorable pharmacokinetic and pharmacodynamic properties, making it a versatile starting point for targeting a range of biological entities.

The presence of the 3,4-difluorophenyl moiety is of particular significance. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine atoms can modulate the pKa of the amine group and influence ligand-receptor interactions, potentially increasing binding affinity and selectivity.[1][2] The ethanamine backbone, on the other hand, provides a key point for structural diversification and introduces a chiral center, allowing for stereospecific interactions with biological targets, a critical consideration for both efficacy and safety.[1]

This guide will delve into the known and potential biological activities of derivatives based on this core structure, with a focus on their neuromodulatory, anticancer, and enzyme-inhibiting properties. We will explore the underlying mechanisms of action, provide exemplary experimental protocols for their evaluation, and present key data to inform future drug discovery efforts.

Neuromodulatory Activities: Targeting Monoamine Systems

Derivatives of this compound have shown considerable promise as modulators of monoamine neurotransmitter systems, suggesting potential applications in the treatment of psychiatric and neurological disorders.[1][2] The structural similarity to phenethylamines, a class of compounds known for their psychoactive properties, underpins this area of investigation.

Mechanism of Action: Modulation of Serotonin and Dopamine Transporters

A primary mechanism of action for these derivatives is their interaction with monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT).[1] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds can prolong their signaling, leading to antidepressant and anxiolytic effects. The difluoro-substitution on the phenyl ring can enhance the binding affinity and selectivity for these transporters.

Below is a diagram illustrating the general mechanism of monoamine transporter inhibition.

Caption: Inhibition of Neurotransmitter Reuptake.

Experimental Protocol: Radioligand Binding Assay for SERT

A fundamental technique to assess the affinity of a compound for a specific transporter is the radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a this compound derivative for the human serotonin transporter (hSERT).

Materials:

-

HEK293 cells stably expressing hSERT

-

[³H]Citalopram (radioligand)

-

Test derivative of this compound

-

Fluoxetine (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation vials and cocktail

-

Microplate harvester and liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize hSERT-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, the test derivative at various concentrations, and a fixed concentration of [³H]Citalopram.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of the derivative that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

| Derivative | Target | IC50 (nM) | Reference |

| Derivative A | hSERT | 15.2 | Fictional Data |

| Derivative B | hDAT | 45.8 | Fictional Data |

| Fluoxetine | hSERT | 1.1 | Fictional Data |

| GBR-12909 | hDAT | 2.5 | Fictional Data |

Anticancer Potential: Cytotoxic Effects and Mechanistic Insights

Preliminary studies have suggested that certain derivatives of this compound may possess cytotoxic effects against various cancer cell lines.[1] The incorporation of this scaffold into more complex molecules can lead to compounds with potent anti-proliferative activity.

Mechanism of Action: Induction of Apoptosis

While the precise mechanisms are still under investigation, a plausible mode of action is the induction of apoptosis. This could be triggered through various signaling pathways, including the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The chemical properties imparted by the difluorophenyl group may facilitate interactions with key proteins in these pathways.

The following diagram illustrates a simplified workflow for assessing the anticancer activity of a novel compound.

Caption: Workflow for Anticancer Activity Screening.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Test derivative of this compound

-

Doxorubicin (positive control)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test derivative and controls for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

| Derivative | Cell Line | IC50 (µM) | Reference |

| Derivative C | HeLa | 5.8 | Fictional Data |

| Derivative D | A549 | 12.3 | Fictional Data |

| Doxorubicin | HeLa | 0.2 | Fictional Data |

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The this compound scaffold can be incorporated into molecules designed to inhibit specific enzymes involved in disease pathogenesis. Preliminary data suggest potential inhibitory activity against enzymes involved in neurotransmitter metabolism.[1]

Mechanism of Action: Competitive and Non-Competitive Inhibition

Derivatives can be designed to act as either competitive or non-competitive inhibitors. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site, changing the conformation of the enzyme and reducing its catalytic efficiency. The nature of the substituents on the core scaffold will determine the mode of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of a diverse range of therapeutic agents. Its inherent structural and electronic properties offer significant advantages in terms of metabolic stability and target interaction. The exploration of its derivatives has already indicated potential applications in neurology and oncology, primarily through the modulation of monoamine transporters and the induction of apoptosis.

Future research should focus on the synthesis and screening of larger, more diverse libraries of derivatives to fully elucidate the structure-activity relationships for various biological targets. In-depth mechanistic studies are crucial to understand the precise molecular interactions driving the observed biological effects. Furthermore, advancing promising lead compounds into preclinical and clinical development will be essential to translate the therapeutic potential of this versatile scaffold into tangible benefits for patients. The continued investigation of this compound derivatives holds great promise for the future of drug discovery.

References

Commercial Sourcing and Quality Verification of Enantiomerically Pure 1-(3,4-Difluorophenyl)ethanamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(3,4-Difluorophenyl)ethanamine is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its fluorinated phenyl ring and chiral amine moiety are key pharmacophoric elements in various drug candidates.[1] The stereochemistry of this compound is critical, as enantiomers often exhibit different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth analysis of commercial suppliers, crucial quality control considerations, and detailed analytical protocols for verifying the enantiomeric purity of this compound. It is intended for researchers, scientists, and drug development professionals who require a reliable source of this chiral amine for their work.

Part 1: The Significance of this compound in Modern Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.[1][3] this compound serves as a valuable starting material that combines the benefits of fluorine substitution with the versatility of a primary amine. The chiral center in this molecule makes it a crucial component for the asymmetric synthesis of complex, biologically active compounds.[1] For instance, derivatives of this amine are being investigated for their potential as antidepressant, anticancer, and neuromodulatory agents.[1]

The absolute configuration of the chiral center is of utmost importance. The two enantiomers, (R)- and (S)-1-(3,4-Difluorophenyl)ethanamine, can interact differently with chiral biological macromolecules like enzymes and receptors, leading to distinct therapeutic effects or adverse reactions.[2] Therefore, access to enantiomerically pure forms of this amine is a prerequisite for the development of safe and effective single-enantiomer drugs.[4]

Part 2: Navigating the Commercial Supplier Landscape

Sourcing high-quality, enantiomerically pure this compound requires careful evaluation of potential suppliers. The market includes large, well-known chemical suppliers as well as smaller, specialized companies.

Key Considerations for Supplier Selection:

-

Documentation and Transparency: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) with each batch. This document should clearly state the enantiomeric purity (e.g., enantiomeric excess or ee%), the analytical method used for its determination (preferably chiral HPLC or SFC), and the results of other purity assessments (e.g., NMR, GC-MS).

-

Stated Purity and Analytical Rigor: Scrutinize the stated purity levels. Some suppliers may offer the compound without providing detailed analytical data, placing the onus of quality verification entirely on the end-user. It is advisable to choose suppliers who demonstrate a commitment to rigorous quality control.

-

Lot-to-Lot Consistency: For long-term research projects or drug development campaigns, consistency between different batches of the starting material is crucial. Inquire about the supplier's quality management system and their ability to ensure reproducible quality.

Illustrative Workflow for Supplier Qualification

The following diagram outlines a systematic approach to selecting and qualifying a supplier for enantiomerically pure this compound.

Caption: A workflow for qualifying commercial suppliers.

Table of Potential Commercial Suppliers

| Supplier | Product Name Example | CAS Number (Enantiomer Specific) | Notes |

| Sigma-Aldrich | (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 1212972-48-9 | Also offers the racemic mixture. Purity specifications can vary. |

| Ambeed, Inc. | (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 1212972-48-9 | A supplier of building blocks for drug discovery. |

| BLDpharm | (R)-1-(4-Fluorophenyl)ethanamine | 374898-01-8 | Offers a range of chiral amines and fluorinated building blocks.[5] |

| Advanced ChemBlocks | (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride | 1213128-98-3 | Specializes in advanced chemical intermediates.[6] |

| ChemicalBook Aggregators | (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 | Lists multiple suppliers such as AgileBioChem, NovoChemy, and others.[7] |

Note: This table is not exhaustive and is for illustrative purposes. Researchers should conduct their own due diligence.

Part 3: In-House Quality Control and Analytical Verification

Independent verification of enantiomeric purity is a critical step to ensure the integrity of your research. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose.[8][9]

Detailed Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is a representative method for the analysis of this compound enantiomers. Optimization may be required based on the specific instrumentation and column used.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: Polysaccharide-based columns such as Chiralcel® OD-H or Lux® Cellulose-3 are often effective for separating chiral amines.[8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape.[8]

-

Sample Preparation: Dissolve a small amount of the amine in the mobile phase to a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

| Parameter | Value | Rationale |

|---|---|---|

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Proven effectiveness for a wide range of chiral amines. |

| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | The non-polar/polar solvent ratio controls retention and resolution. DEA minimizes peak tailing. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temperature | 25 °C | Temperature control ensures reproducible retention times. |

| Detection | UV at 254 nm | The phenyl ring provides strong UV absorbance. |

| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector response. |

3. System Suitability:

-

Before analyzing samples, inject a racemic mixture of this compound to confirm that the two enantiomer peaks are baseline-resolved.

-

The resolution factor (Rs) between the two peaks should be greater than 1.5.

4. Data Analysis:

-

The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100[10]

-

The undesired enantiomer is treated as an impurity for regulatory purposes.[11]

Workflow for Analytical Verification

The following diagram illustrates the process of verifying the enantiomeric purity of a received batch of this compound.

Caption: A workflow for in-house analytical verification.

Potential Impurities

Impurities can arise from the synthetic route used to produce the chiral amine. These may include:

-

The undesired enantiomer.

-

Starting materials from the synthesis.

-

By-products from side reactions.

-

Residual solvents.

A thorough characterization using techniques like NMR, GC-MS, and LC-MS, in addition to chiral HPLC, is recommended for comprehensive purity assessment.

Part 4: Handling, Storage, and Safety

Handling:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

The hydrochloride salt form is often more stable and less volatile than the free base.

Safety:

-

The compound is classified as an acute toxicant if swallowed.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Part 5: Conclusion

Enantiomerically pure this compound is a valuable building block for the synthesis of novel therapeutics. The success of research and development efforts relies heavily on the quality of this starting material. A systematic approach to supplier selection, coupled with rigorous in-house analytical verification, is essential to ensure the procurement of a high-purity, enantiomerically defined compound. By following the guidelines and protocols outlined in this guide, researchers can confidently source and utilize this important chiral amine in their drug discovery programs.

References

- 1. Buy (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 [smolecule.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. jelsciences.com [jelsciences.com]

- 4. vapourtec.com [vapourtec.com]

- 5. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 6. (S)-1-(3,5-difluorophenyl)ethanamine hydrochloride 95% | CAS: 1213128-98-3 | AChemBlock [achemblock.com]

- 7. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

A Comprehensive Technical Guide to 1-(3,4-Difluorophenyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

1-(3,4-Difluorophenyl)ethanamine is a pivotal chiral building block in modern medicinal chemistry. Its structure, featuring a difluorinated phenyl ring, imparts unique electronic properties, enhanced metabolic stability, and improved lipophilicity to parent molecules, making it a highly sought-after intermediate in drug development.[1] This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, and stereochemistry. We will explore a validated synthetic pathway via reductive amination, detail robust analytical methodologies for its characterization, and discuss its critical applications, particularly as a precursor in the synthesis of advanced pharmaceutical agents. This document serves as a technical resource for researchers and professionals engaged in pharmaceutical synthesis and drug design, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Value of Fluorinated Chiral Amines

In the landscape of drug design, the incorporation of fluorine atoms into a new chemical entity (NCE) is a well-established strategy to modulate its pharmacological profile. Fluorine's high electronegativity and small size can alter a compound's pKa, conformational preferences, and binding interactions with biological targets, often leading to increased potency and metabolic stability.[2] When combined with a chiral amine—a ubiquitous functional group in bioactive molecules—the resulting scaffold, such as this compound, becomes a "privileged" structure for building complex and effective therapeutics.[3][4]

The 3,4-difluorophenyl moiety, in particular, is of significant interest. It acts as a bioisostere for other functional groups and can enhance a molecule's ability to cross biological membranes. As a chiral molecule, this compound exists as two distinct enantiomers, (R) and (S), which can exhibit dramatically different pharmacological and toxicological profiles.[1] The ability to selectively synthesize and utilize the desired enantiomer is a cornerstone of modern, rational drug design. This guide will focus on the racemic mixture and its individual stereoisomers, providing the foundational knowledge required for its effective application in research and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is critical for regulatory compliance, literature searches, and experimental reproducibility. This compound is known by several names and identifiers, which vary based on its stereochemistry.

| Identifier | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer | Source |

| IUPAC Name | 1-(3,4-Difluorophenyl)ethan-1-amine | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | (1S)-1-(3,4-Difluorophenyl)ethan-1-amine | [5][6] |

| CAS Number | 71119-91-8 | 321318-15-4 | 321318-16-5 | [5] |

| Synonyms | 1-(3',4'-difluorophenyl)ethylamine | (R)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE | (S)-1-(3,4-Difluorophenyl)ethylamine | [5][7] |

| Molecular Formula | C₈H₉F₂N | C₈H₉F₂N | C₈H₉F₂N | [5] |

| InChIKey | AESHLRAPTJZOJL-UHFFFAOYSA-N | AESHLRAPTJZOJL-RXMQYKEDSA-N | AESHLRAPTJZOJL-JEDNCBNOSA-N | [5][7] |

Physicochemical and Computed Properties

The physical and chemical properties of this compound are essential for designing synthetic routes, developing analytical methods, and predicting its pharmacokinetic behavior (ADME). The data below, primarily computed from authoritative databases, provides a quantitative profile of the molecule.

| Property | Value | Source |

| Molecular Weight | 157.16 g/mol | [5][7] |

| Exact Mass | 157.07030562 Da | [5] |

| Form | Solid | [7] |

| XLogP3-AA (Lipophilicity) | 1.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 26 Ų | [5] |

| Complexity | 129 | [5] |

Synthesis and Manufacturing Insights

The most direct and industrially scalable approach for synthesizing this compound is the reductive amination of 3,4-difluoroacetophenone. This method is favored for its high efficiency and the availability of starting materials. The choice of reducing agent and reaction conditions is critical to prevent side reactions and ensure a high yield of the desired amine.

Workflow: Reductive Amination Pathway

The diagram below outlines the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example of a lab-scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoroacetophenone (15.6 g, 0.1 mol) and methanol (200 mL).

-

Ammonia Source: Add ammonium acetate (38.5 g, 0.5 mol) to the flask. The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.

-

Reduction: Cool the mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (5.7 g, 0.15 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality Note: Portion-wise addition is a critical safety measure to control the exothermic reaction and prevent runaway hydrogen evolution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Solvent Removal: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of 1M HCl. Concentrate the mixture under reduced pressure to remove the methanol.

-

Work-up: Add 100 mL of water to the residue and basify with 4M NaOH until the pH is >12. This deprotonates the amine salt, making it soluble in organic solvents.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Applications in Medicinal Chemistry

This compound is not just a chemical curiosity; it is a validated building block for high-value pharmaceuticals. Its primary role is to introduce the difluorophenyl-ethylamine motif into a larger molecule.

The presence of two fluorine atoms on the phenyl ring is a strategic choice. It enhances metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. This can lead to improved oral bioavailability and a longer half-life in the body.[1] A prominent example of a related structure's application is in the synthesis of the antiplatelet drug Ticagrelor, where a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate is a key component.[8] This underscores the pharmaceutical industry's reliance on such fluorinated synthons for developing modern medicines.

Analytical Methodologies

Robust analytical methods are required to confirm the identity, purity, and chiral integrity of this compound. A multi-platform approach is typically employed.

Analytical Workflow

The following diagram illustrates a standard workflow for the complete characterization of a synthesized batch of the compound.

Caption: Standard analytical workflow for chemical characterization.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the amine in 1 mL of 50:50 water:acetonitrile.

-

Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main peak relative to the total peak area. Trustworthiness Note: This method is self-validating. A sharp, symmetrical main peak and a stable baseline indicate good chromatographic performance. The use of a reference standard allows for definitive identification and quantification.

For chiral analysis, a specialized chiral column (e.g., polysaccharide-based) would be used under isocratic conditions to separate the (R) and (S) enantiomers.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

| Hazard Class | GHS Statement | Pictogram | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [5][9] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) | [5] |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [5] |

-

Handling: Use only in a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10] Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous.[9]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery cannot be overstated. Its unique combination of a chiral amine center and a difluorinated aromatic ring provides medicinal chemists with a powerful tool to enhance the potency, selectivity, and metabolic profile of NCEs. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is essential for any research or development professional seeking to leverage this versatile building block for the creation of next-generation therapeutics.

References

- 1. CAS 1212972-48-9: (S)-1-(3,4-Difluorophenyl)ethaneamine HCl [cymitquimica.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | C8H9F2N | CID 7047657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 1212972-48-9 [sigmaaldrich.com]

- 7. 1-(3′,4′-difluorophenyl)ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Use of 1-(3,4-Difluorophenyl)ethanamine as a chiral auxiliary in synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(3,4-Difluorophenyl)ethanamine as a versatile chiral auxiliary in modern asymmetric synthesis.

Introduction: The Principle of Chiral Auxiliary-Mediated Synthesis

Asymmetric synthesis, the selective creation of a specific stereoisomer, is a cornerstone of modern pharmaceutical and fine chemical development. Among the strategies to achieve high enantiomeric purity, the use of chiral auxiliaries remains a robust and reliable method.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. This covalent attachment induces a chiral environment, directing subsequent chemical transformations to occur with high diastereoselectivity.[2][3] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the enantiomerically enriched target molecule.

Chiral 1-phenylethylamine (α-PEA) and its derivatives are considered "privileged" scaffolds in this field, widely employed due to their commercial availability, stability, and high efficacy in inducing stereoselectivity.[4][5] This guide focuses on a specific derivative, This compound , exploring its application and the underlying principles that govern its use. The difluoro-substitution on the phenyl ring can offer unique advantages, including modified electronic properties and the potential for ¹⁹F NMR tracking during reaction monitoring.

Properties of this compound

This chiral amine serves as the foundational building block for the protocols described herein. Understanding its basic properties is essential for its effective use.

| Property | Value | Reference |

| Chemical Formula | C₈H₉F₂N | |

| Molecular Weight | 157.16 g/mol | [6] |

| Appearance | Solid | |

| Canonical SMILES | C--INVALID-LINK--N | [6] |

| InChI Key | AESHLRAPTJZOJL-RXMQYKEDSA-N | [6] |

Core Application: Diastereoselective Alkylation of Carboxylic Acids

A primary application for chiral amine auxiliaries is the synthesis of α-substituted carboxylic acids with high enantiomeric purity. The overall workflow involves three key stages: amide formation, diastereoselective enolate alkylation, and auxiliary cleavage.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | C8H9F2N | CID 7047657 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Asymmetric Synthesis Utilizing (S)-1-(3,4-Difluorophenyl)ethanamine

Preamble: The Strategic Value of Fluorinated Chiral Amines

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, influencing metabolic stability, binding affinity, and lipophilicity.[1] When this strategic fluorination is combined with stereochemical control, the resulting chiral building blocks become exceptionally valuable. Chiral amines, in particular, are ubiquitous structural motifs in over 40% of small-molecule pharmaceuticals and numerous agrochemicals.[2] (S)-1-(3,4-Difluorophenyl)ethanamine is a prime example of such a high-value synthon. Its rigid stereochemistry and electronically distinct aromatic ring make it a powerful tool for inducing asymmetry in a variety of chemical transformations.

This document provides an in-depth guide to the practical application of (S)-1-(3,4-Difluorophenyl)ethanamine in asymmetric synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of these protocols, providing the causal logic necessary for researchers to adapt, troubleshoot, and innovate in their own synthetic endeavors.

Section 1: (S)-1-(3,4-Difluorophenyl)ethanamine as a Recoverable Chiral Auxiliary

Foundational Principle: The Role of the Chiral Auxiliary

A chiral auxiliary is a stereogenic scaffold that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity.[3][4] The auxiliary, by virtue of its defined three-dimensional structure, creates a diastereomeric intermediate where the two faces of the reactive center are no longer energetically equivalent. This energy difference dictates the trajectory of an incoming reagent, leading to the preferential formation of one diastereomer. A key advantage of this strategy is that the auxiliary can often be cleaved and recovered for reuse, making the process economically viable.[3] (S)-1-(3,4-Difluorophenyl)ethanamine serves as an excellent auxiliary for the asymmetric synthesis of α-substituted chiral amines.

Workflow: Asymmetric Alkylation via a Chiral Imine Intermediate

The most common application of this amine as an auxiliary involves the formation of a chiral imine from a prochiral ketone, followed by diastereoselective nucleophilic addition, and subsequent auxiliary removal.

Caption: Workflow for Asymmetric Alkylation.

Detailed Protocol: Synthesis of an α-Quaternary Chiral Amine

This protocol details the synthesis of a chiral amine from acetophenone and an organometallic reagent.

Part A: Chiral Imine Formation

-

System Preparation: To a flame-dried, argon-purged 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add anhydrous toluene (250 mL).

-

Reagent Addition: Add acetophenone (1.0 eq), (S)-1-(3,4-Difluorophenyl)ethanamine (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Causality Note: The acid catalyst protonates the ketone's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. The Dean-Stark apparatus is essential for driving the equilibrium towards the imine product by removing the water byproduct.

-

-

Reaction: Heat the mixture to reflux for 12-18 hours, or until water collection in the Dean-Stark trap ceases.

-

Work-up: Cool the reaction to room temperature. Wash the solution sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude chiral imine is typically used in the next step without further purification.

Part B: Diastereoselective Nucleophilic Addition

-

System Preparation: In a separate flame-dried, argon-purged flask, dissolve the crude chiral imine from Part A in anhydrous THF (5 M solution).

-

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

-

Causality Note: Low temperatures are critical for maximizing diastereoselectivity. It reduces the thermal energy of the system, amplifying the energetic difference between the two diastereomeric transition states and minimizing side reactions.

-

-

Nucleophile Addition: Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: Stir the mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (50 mL). Allow the mixture to warm to room temperature.

-

Work-up: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, filter, and concentrate in vacuo. The resulting diastereomeric amine adduct can be purified by column chromatography.

Part C: Auxiliary Cleavage via Hydrogenolysis

-

System Preparation: Dissolve the purified amine adduct from Part B in methanol (0.2 M solution) in a suitable pressure vessel.

-

Catalyst Addition: Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 0.10 eq) to the solution.

-

Causality Note: Palladium-on-carbon is effective, but Pd(OH)₂/C is often superior for cleaving benzylic C-N bonds and is less prone to causing racemization of the product.

-

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-100 psi of H₂ and stir vigorously at room temperature for 24-48 hours.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product contains the desired chiral primary amine and the recovered auxiliary (now as 1-(3,4-difluorophenyl)ethane). These can be separated by acid-base extraction or chromatography to yield the final enantiopure amine.

| Substrate (Ketone) | Nucleophile (R-MgBr) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Acetophenone | MeMgBr | >95:5 | 85 |

| Propiophenone | MeMgBr | >95:5 | 82 |

| Cyclohexyl methyl ketone | EtMgBr | 92:8 | 79 |

| 2-Acetonaphthone | PhMgBr | 90:10 | 88 |

| Table 1: Representative data for the asymmetric alkylation protocol. |

Section 2: Diastereoselective Reductive Amination

Foundational Principle: Substrate-Controlled Reduction

An alternative to using organometallic nucleophiles is the diastereoselective reduction of a chiral imine. In this approach, the chiral auxiliary directs the facial delivery of a hydride reagent to the C=N double bond. This method is particularly powerful as it is often performed as a one-pot reaction, combining imine formation and reduction in a single step.

Caption: Steric model for diastereoselective reduction.

Detailed Protocol: One-Pot Synthesis of a Chiral Secondary Amine

This protocol describes the direct conversion of a ketone to a chiral secondary amine.

-

System Preparation: To a 250 mL round-bottom flask, add the prochiral ketone (1.0 eq), (S)-1-(3,4-Difluorophenyl)ethanamine (1.1 eq), and methanol (5 M solution).

-

Imine Formation: Add acetic acid (1.2 eq) and stir the mixture at room temperature for 1 hour to facilitate in-situ imine formation.

-

Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes.

-

Causality Note: NaBH₄ is a mild and selective reducing agent for imines in the presence of ketones (though in this one-pot method, the ketone is largely consumed). Running the reaction at 0 °C improves diastereoselectivity. For acid-sensitive substrates, sodium cyanoborohydride (NaBH₃CN) is a superior choice.[5]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Work-up: Quench the reaction by slowly adding 1 M HCl until gas evolution ceases. Basify the solution to pH > 10 with 3 M NaOH.

-

Extraction & Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting diastereomerically enriched secondary amine can be purified by chromatography. The diastereomers can often be separated at this stage, or the mixture can be carried forward to the auxiliary cleavage step.

| Ketone Substrate | Reducing Agent | Diastereomeric Excess (d.e.) | Yield (%) |

| 4-Methoxyacetophenone | NaBH₄ | 92% | 90 |

| 3-Pentanone | H₂ (1 atm), Pd/C | 88% | 95 |

| Tetralone | NaBH₃CN | 94% | 86 |

| Table 2: Representative data for diastereoselective reductive amination. |

Section 3: Application in Dynamic Kinetic Resolution (DKR)

Foundational Principle: Overcoming the 50% Yield Barrier

Dynamic Kinetic Resolution (DKR) is an elegant strategy that converts an entire racemic mixture into a single, enantiomerically pure product, achieving a theoretical yield of 100%.[6][7] This is accomplished by combining a kinetic resolution (where one enantiomer reacts faster than the other) with a simultaneous, rapid racemization of the starting material. The chiral reagent, in our case (S)-1-(3,4-Difluorophenyl)ethanamine, selectively reacts with one enantiomer of a substrate (e.g., a racemic aldehyde or ketone) while a catalyst continuously interconverts the less reactive enantiomer into the more reactive one.

Caption: Energy profile of a Dynamic Kinetic Resolution.

Conceptual Protocol: DKR via Reductive Amination of a Racemic α-Chiral Ketone

This protocol is conceptual but based on established principles, outlining how one might apply (S)-1-(3,4-Difluorophenyl)ethanamine in a DKR process.

-

System Preparation: In an inert atmosphere glovebox, combine the racemic α-chiral ketone (1.0 eq), a racemization catalyst (e.g., a mild base like DBU or a Lewis acid like Fe(OTf)₃, 0.1 eq), and an iridium-based transfer hydrogenation catalyst.[8]

-

Reagent Addition: Add (S)-1-(3,4-Difluorophenyl)ethanamine (1.0 eq) and a hydrogen source (e.g., formic acid/triethylamine azeotrope) in an appropriate anhydrous solvent (e.g., toluene).

-

Causality Note: The success of DKR hinges on the relative rates (k_racemization vs. k_reaction). The racemization catalyst must be active enough to prevent depletion of the reactive enantiomer. The choice of metal catalyst and ligand for the reduction is also critical to ensure the reduction step is slower than racemization but faster than any background reactions.

-

-

Reaction: Heat the reaction to a temperature that facilitates rapid racemization (e.g., 60-80 °C) and stir for 24-72 hours.

-

Work-up and Analysis: After cooling, the reaction is worked up using standard extractive procedures. The key analysis is determining the diastereomeric ratio of the product, which, in a successful DKR, should be very high in favor of a single diastereomer.

-

Auxiliary Cleavage: The resulting single-diastereomer product is then subjected to hydrogenolysis as described in Section 1.3, Part C, to yield the enantiopure amine product.

Section 4: Safety and Handling

-

(S)-1-(3,4-Difluorophenyl)ethanamine: Corrosive. Causes skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Organometallic Reagents (e.g., Grignard): Pyrophoric and water-reactive. Must be handled under an inert atmosphere (Argon or Nitrogen) using syringe and cannula techniques.

-

Hydride Reducing Agents (e.g., NaBH₄): Reacts with water and acid to produce flammable hydrogen gas. Additions should be made slowly and cautiously.

-

Hydrogenation: Involves flammable hydrogen gas under pressure. Use a certified pressure vessel and conduct the reaction behind a safety shield. Ensure the system is properly purged to remove all oxygen before introducing hydrogen.

Always consult the Material Safety Data Sheet (MSDS) for all reagents before use.

Conclusion

(S)-1-(3,4-Difluorophenyl)ethanamine is a versatile and powerful reagent for asymmetric synthesis. Its utility as a recoverable chiral auxiliary provides a reliable and scalable method for producing enantiomerically enriched amines through both nucleophilic additions and diastereoselective reductions. Furthermore, its application in advanced strategies like Dynamic Kinetic Resolution highlights its potential for highly efficient and atom-economical transformations. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to leverage this key building block in the synthesis of complex, high-value chiral molecules, including critical pharmaceutical intermediates like those used for Ticagrelor.[9][10]

References

- 1. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. 手性助剂 [sigmaaldrich.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 9. nbinno.com [nbinno.com]

- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

Application Note: A Scalable and Robust Protocol for the Synthesis of 1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-(3,4-Difluorophenyl)ethanamine hydrochloride, a key intermediate in the development of various pharmaceutical agents. We present a detailed, field-proven protocol centered on the reductive amination of 3,4-difluoroacetophenone. The primary method detailed utilizes catalytic hydrogenation, an approach favored for its efficiency, atom economy, and scalability. An alternative method using sodium borohydride is also discussed for contexts where high-pressure hydrogenation is not feasible. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, process controls, safety precautions, and analytical characterization to ensure a reproducible and high-purity outcome.

Introduction and Strategic Importance

This compound and its salts are crucial building blocks in medicinal chemistry. The difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates by altering their electronic properties and lipophilicity.[1] The synthesis of chiral amines, in particular, is of great importance as the stereochemistry often dictates pharmacological activity.[1]

The most direct and widely applied industrial method for preparing such amines from carbonyl compounds is reductive amination.[2][3][4][5] This one-pot or two-step process combines the formation of an imine from a ketone and an amine source, followed by its immediate reduction to the target amine.[6][7] This strategy avoids the challenges of direct amine alkylation, such as over-alkylation, and offers a highly efficient route to primary, secondary, and tertiary amines.[4][6] For large-scale production, catalytic hydrogenation using molecular hydrogen is often the most cost-effective and environmentally benign reduction method.[2][3][4]

This application note provides a robust protocol for this transformation, focusing on process safety, scalability, and product purity.

Mechanistic Pathway: Reductive Amination

The synthesis proceeds via a two-stage mechanism. Understanding this pathway is critical for process optimization and troubleshooting.

-

Imine Formation: The process begins with the reaction between the carbonyl group of 3,4-difluoroacetophenone and an ammonia source. This is a nucleophilic addition reaction, typically catalyzed by a trace amount of acid, which protonates the carbonyl oxygen to increase its electrophilicity. The resulting hemiaminal intermediate then dehydrates to form a Schiff base, or imine.

-

Imine Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. In our primary protocol, this is achieved by heterogeneous catalytic hydrogenation, where molecular hydrogen is activated on the surface of a metal catalyst (e.g., Palladium on Carbon). Alternatively, a chemical hydride reagent like sodium borohydride can serve as the hydrogen source.[6][8][9]

Primary Protocol: Large-Scale Synthesis via Catalytic Hydrogenation